Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid (CAS 631909-10-9)
Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid (CAS 631909-10-9)
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 3-Formyl-2-methylphenylboronic acid (CAS 631909-10-9) represents a high-value "bifunctional" scaffold. Unlike simple phenylboronic acids, this molecule possesses three critical structural features: a boronic acid moiety for cross-coupling, a formyl group for downstream diversification, and an ortho-methyl group that introduces strategic steric constraints.
This guide provides a comprehensive technical analysis of this compound, designed for researchers requiring high-fidelity protocols for synthesis and application in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physical Profile[2][3][4][5][6]
The unique substitution pattern of this molecule (1,2,3-trisubstituted benzene) imparts specific electronic and steric properties. The ortho-methyl group at position 2 creates a twisted conformation in biaryl products, often essential for disrupting planarity and improving solubility or target selectivity in kinase inhibitors.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 3-Formyl-2-methylphenylboronic acid |
| CAS Number | 631909-10-9 |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Structure | Benzene ring substituted at 1-B(OH)₂, 2-CH₃, 3-CHO |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Boronic acid), ~14 (Aldehyde α-proton) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to protodeboronation under strong acid/base |
Critical Note on CAS Identity: Ensure you are using CAS 631909-10-9 . Related isomers such as (3-Formyl-4-methylphenyl)boronic acid (CAS 1106869-99-1) or 3-Formylphenylboronic acid (CAS 87199-16-4) have significantly different reactivity profiles due to the lack of the steric ortho-methyl block [1, 2].
Synthesis & Manufacturing Logic
The synthesis of 3-Formyl-2-methylphenylboronic acid is non-trivial due to the incompatibility of the reactive formyl group with the organometallic reagents required to install the boron moiety. A "Protect-Metalate-Borylate" strategy is the industry standard to ensure high yield and purity.
Mechanistic Pathway[6][7][8][9]
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Protection: The aldehyde of the precursor (3-bromo-2-methylbenzaldehyde) is protected as a cyclic acetal to prevent nucleophilic attack.
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Lithiation: Lithium-Halogen exchange is performed at cryogenic temperatures (-78°C) to generate the aryl lithium species. The ortho-methyl group provides some stabilization but also steric hindrance.
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Borylation: An electrophilic boron source (Trimethyl borate) is added.
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Hydrolysis: Acidic workup removes the acetal protection and hydrolyzes the boronate ester to the free acid.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic route protecting the aldehyde functionality before boronic acid installation.[1]
Applications in Drug Discovery[3][10]
This compound is a "privileged scaffold" builder. Its primary utility lies in its ability to serve as a linchpin in convergent synthesis.
Suzuki-Miyaura Cross-Coupling
The boronic acid allows for the formation of biaryl systems.[2][3] The ortho-methyl group induces a twist in the biaryl axis, which is often exploited to:
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Disrupt planar π-stacking (improving solubility).
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Fill hydrophobic pockets in enzyme active sites (e.g., kinase gatekeeper regions).
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Create atropisomers (chiral axes) in advanced synthesis.
Post-Coupling Diversification
Once the biaryl core is established, the formyl group (aldehyde) remains available for:
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Reductive Amination: To install solubilizing amine tails.
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Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.
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Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or pyrimidines.
Visualization: Divergent Synthesis Strategy
Figure 2: Logical workflow for utilizing the scaffold in library generation.
Validated Experimental Protocol
High-Efficiency Suzuki Coupling for Sterically Hindered Substrates
Rationale: The ortho-methyl group at position 2 creates steric hindrance near the boron center. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish conversion or protodeboronation. The following protocol uses a highly active catalyst system (SPhos) to overcome this barrier [3, 4].
Reagents:
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Substrate A: 3-Formyl-2-methylphenylboronic acid (1.2 equiv)
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Substrate B: Aryl Bromide/Chloride (1.0 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%)
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Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
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Base: K₃PO₄ (2.0 equiv, finely ground)
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Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
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Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Purge with Nitrogen or Argon for 5 minutes.
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Solvent Degassing: Sparge the Toluene/Water mixture with Nitrogen for 15 minutes prior to use. Reason: Oxygen poisons the active Pd(0) species.
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Loading: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.
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Solvation: Add the degassed solvent mixture (4 mL) via syringe.
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Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS or TLC.
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Checkpoint: The mixture should turn from dark red/brown to black as Pd(0) forms.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Self-Validating Check: If the reaction stalls, check the pH of the aqueous layer. Boronic acids require a basic environment to form the reactive boronate species (Ar-B(OH)₃⁻). If the pH < 9, add more base.
Safety & Handling (SDS Summary)
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Handling: Use in a chemical fume hood. Avoid dust formation.[4][5][6][7]
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Storage: The aldehyde is prone to oxidation (to carboxylic acid) and the boronic acid to dehydration (to boroxine). Store tightly sealed at 2–8°C [1, 5].
References
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Organic Chemistry Portal. (2024). Suzuki Coupling: Recent Developments and Protocols. Retrieved from [Link]
